![molecular formula C23H24O2 B14755724 7,11-Diphenylspiro[5.5]undecane-1,9-dione CAS No. 1521-72-8](/img/structure/B14755724.png)
7,11-Diphenylspiro[5.5]undecane-1,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,11-Diphenylspiro[5.5]undecane-1,9-dione is a spiro compound characterized by a unique structure where two phenyl groups are attached to a spiro[5.5]undecane skeleton. This compound is notable for its intriguing conformational and configurational properties, making it a subject of interest in various fields of chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Diphenylspiro[5.5]undecane-1,9-dione typically involves a double Michael condensation reaction. This process includes the reaction of 1,5-bisaryl-1,4-pentadien-3-one with cyclohexanone in the presence of a phase-transfer catalyst under ultrasound irradiation. The reaction is carried out in a dichloromethane-water mixture, yielding the desired product in 51-96% yields over 3-12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
7,11-Diphenylspiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including:
Bromination: This reaction involves the addition of bromine to the compound, leading to the formation of bridged acetal and ether products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Bromination: Typically carried out in dichloromethane as the solvent.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
Bridged Acetal and Ether: Formed during the bromination of this compound.
Wissenschaftliche Forschungsanwendungen
7,11-Diphenylspiro[5.5]undecane-1,9-dione has several applications in scientific research:
Chemistry: Used as a model compound to study spiro compound stereochemistry and conformational behavior.
Biology and Medicine:
Industry: May be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of 7,11-Diphenylspiro[5.5]undecane-1,9-dione involves its interaction with various molecular targets, depending on the specific application. For instance, in bromination reactions, the proximity effect plays a significant role, leading to the formation of bridged acetal and ether products . The compound’s unique spiro structure also influences its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spiro structures, such as those containing 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
Bis(1,3-oxathiane) Spiranes: Exhibiting similar stereochemistry and conformational properties.
Uniqueness
7,11-Diphenylspiro[5.5]undecane-1,9-dione is unique due to its specific substitution pattern and the presence of two phenyl groups, which significantly influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
1521-72-8 |
|---|---|
Molekularformel |
C23H24O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1,5-diphenylspiro[5.5]undecane-3,11-dione |
InChI |
InChI=1S/C23H24O2/c24-19-15-20(17-9-3-1-4-10-17)23(14-8-7-13-22(23)25)21(16-19)18-11-5-2-6-12-18/h1-6,9-12,20-21H,7-8,13-16H2 |
InChI-Schlüssel |
OPNBDOGDEHAZOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(CC(=O)CC2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)

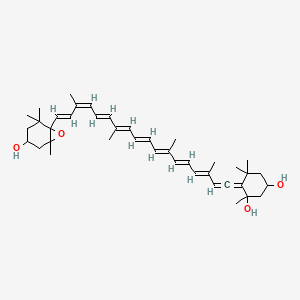
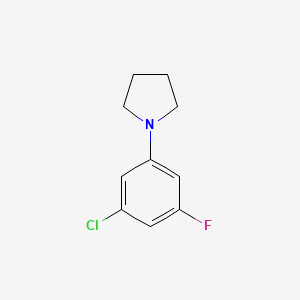
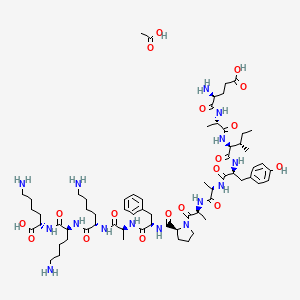
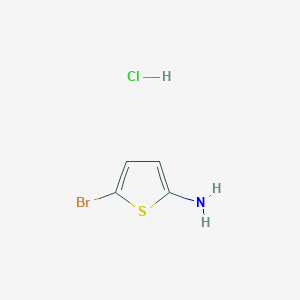

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
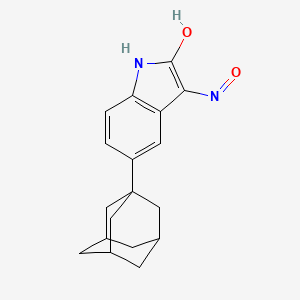

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
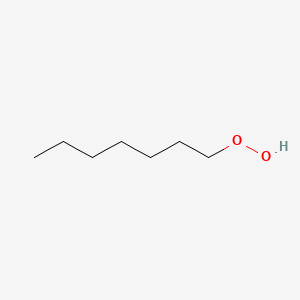
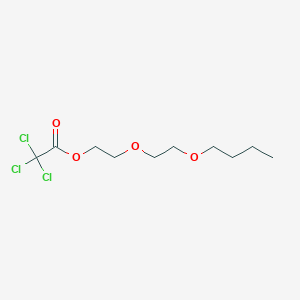
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
